

Methodology for Assessing Apoptosis in Cancer Cells Treated with Ixazomib Citrate

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Compound of Interest

Compound Name: Ixazomib citrate

Cat. No.: B1149332

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib citrate (Ninlaro®) is an orally bioavailable, second-generation proteasome inhibitor that has demonstrated significant anti-neoplastic activity in various cancers, most notably multiple myeloma.[1] Its primary mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the $\beta 5$ subunit of the 20S proteasome.[2] This inhibition disrupts cellular protein homeostasis, leading to an accumulation of misfolded and ubiquitinated proteins. This accumulation triggers the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in the activation of apoptotic pathways and programmed cell death.[1]

The apoptotic cascade induced by Ixazomib is multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), cleavage of essential cellular substrates like poly (ADP-ribose) polymerase (PARP), and regulation by the Bcl-2 family of proteins.[3] Furthermore, in some cancer types, Ixazomib has been shown to upregulate the expression of death receptor 5 (DR5), thereby enhancing the extrinsic apoptotic pathway.

This document provides a comprehensive guide to the methodologies and protocols for assessing apoptosis in cancer cells treated with **Ixazomib citrate**. It is designed to assist

researchers in accurately quantifying and characterizing the apoptotic response to this therapeutic agent.

Data Presentation: Quantitative Analysis of Ixazomib-Induced Apoptosis

The following tables summarize quantitative data from various studies assessing apoptosis in different cancer cell lines treated with Ixazomib.

Table 1: Annexin V-Positive Apoptotic Cells (%) Detected by Flow Cytometry

Cell Line	Cancer Type	Ixazomib Concentration	Incubation Time (hours)	% Apoptotic Cells (Annexin V+)
RPMI-8226	Multiple Myeloma	7.5 nM	24	No significant effect
30 nM	24	Significantly increased	24	No significant effect
60 nM	24	Significantly increased		
U-266	Multiple Myeloma	5 nM	24	No significant effect
20 nM	24	Significantly increased	24	No significant effect
40 nM	24	Significantly increased		
HCT116	Colorectal Cancer	5-10 μ M	24	Increased
DLD1	Colorectal Cancer	5-10 μ M	24	Increased
HT29	Colorectal Cancer	5-10 μ M	24	Increased
CEM/WT	Leukemia	20-100 nM	24	43-94%
THP-1/WT	Leukemia	20-100 nM	24	39-83%

Table 2: Caspase Activity in Ixazomib-Treated Cancer Cells

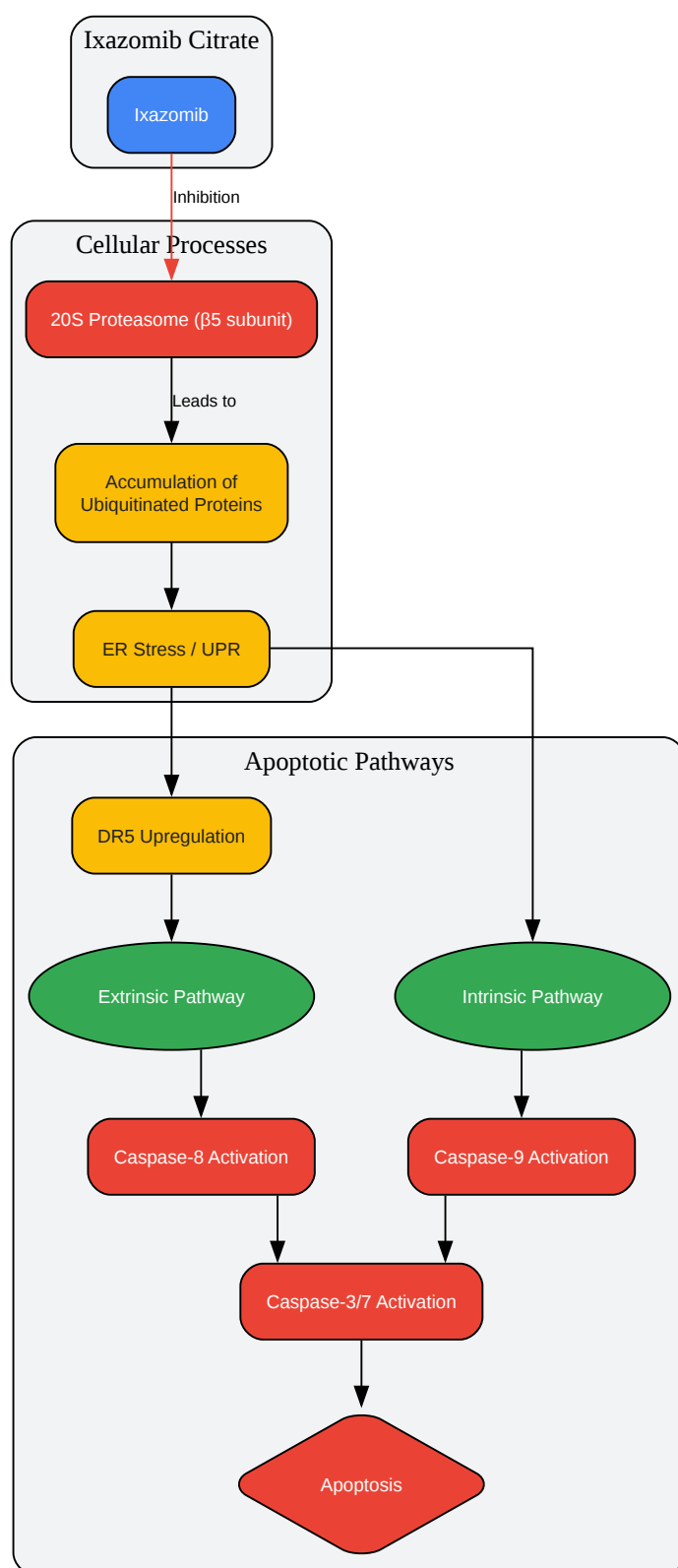
Cell Line	Cancer Type	Ixazomib Concentration	Incubation Time (hours)	Assay	Result
HCT116	Colorectal Cancer	Not specified	Not specified	Caspase-3/7 Activity	Strong induction
Multiple Myeloma cell lines	Multiple Myeloma	Various	Not specified	Caspase-3, -8, -9 Activation	Activated
MM.1S	Multiple Myeloma	420 nM (EC50)	72	Caspase-3/7 Activity	>3.5-fold induction

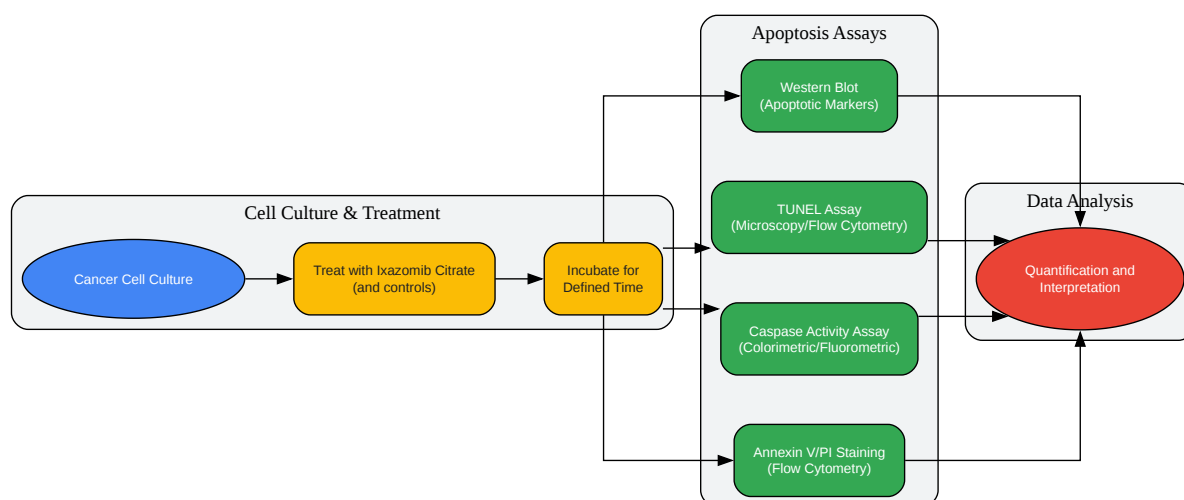
Table 3: Western Blot Analysis of Apoptosis-Related Proteins

Cell Line	Cancer Type	Ixazomib Concentration	Incubation Time (hours)	Protein	Change in Expression/Cleavage
IMR-32	Neuroblastoma	1-5 μ M	24	Cleaved PARP	Increased
1-5 μ M	24	Cleaved Caspase-3	Increased		
SH-SY5Y	Neuroblastoma	1-5 μ M	24	Cleaved PARP	Increased
1-5 μ M	24	Cleaved Caspase-3	Increased		
SK-N-AS	Neuroblastoma	1-5 μ M	24	Cleaved PARP	Increased
1-5 μ M	24	Cleaved Caspase-3	Increased		
HCT116	Colorectal Cancer	10 μ M	24	Cleaved Caspase-3	Increased
10 μ M	24	Cleaved Caspase-8	Increased		
DLD1	Colorectal Cancer	10 μ M	24	Cleaved Caspase-3	Increased
10 μ M	24	Cleaved Caspase-8	Increased		

Signaling Pathways and Experimental Workflows

Ixazomib-Induced Apoptosis Signaling Pathway





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